(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known by its IUPAC name methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, is a derivative of lysine. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality during peptide synthesis. The molecular formula is C₁₂H₂₄N₂O₄, and it has a molecular weight of 260.33 g/mol. Its structure includes an amino acid backbone with a methyl ester, making it relevant in various synthetic and biological applications .
This compound has shown promise in biological contexts primarily due to its role as a building block in peptide synthesis. It is involved in creating non-proteinogenic amino acids and various bioactive peptides. Research indicates that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for therapeutic applications .
The synthesis of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves several steps:
(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate finds applications in:
Interaction studies involving (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate reveal its reactivity with other biomolecules. For instance, it can form stable complexes with metal ions, which may influence its biological activity. Additionally, studies on its interactions with enzymes indicate that it can act as a substrate or inhibitor depending on the specific enzyme involved .
Several compounds share structural similarities with (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)pentanoate | C₁₂H₂₅N₂O₄ | Shorter carbon chain; used in similar peptide synthesis |
| (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate | C₁₃H₁₈N₂O₄ | Contains a benzyloxycarbonyl group; different protective strategy |
| (S)-Methyl 2-amino-6-(4-bromophenyl)-6-oxohexanoate | C₁₂H₁₈BrN₂O₄ | Incorporates a bromophenyl moiety; potential for different biological activities |
These compounds illustrate variations in protective groups and side chains that can significantly affect their reactivity and biological properties, highlighting the uniqueness of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate as a versatile building block in synthetic chemistry .
The Boc-Lys-OMe structure serves as a foundational building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of lysine residues into peptide chains. The Boc group protects the ε-amino side chain during synthesis, preventing unintended side reactions, while the methyl ester stabilizes the α-carboxylic acid until deprotection [1]. This controlled functionalization is critical for synthesizing neuromodulatory peptides, which often require specific post-translational modifications to interact with neural receptors or enzymes.
Recent studies highlight its utility in designing peptide analogues targeting amyloid-β (Aβ) aggregation, a hallmark of Alzheimer’s disease. By substituting native lysine with Boc-Lys-OMe in Aβ fragments, researchers observed reduced aggregation kinetics due to the steric hindrance and altered charge distribution introduced by the Boc group [4]. For example, substituting lysine at position 16 or 28 in Aβ40 with Boc-Lys-OMe decreased β-sheet formation by 40–60%, as quantified via thioflavin-T fluorescence assays [4].
| Aβ Variant | Aggregation Rate (nm/min) | β-Sheet Content (%) |
|---|---|---|
| Wild-Type Aβ40 | 12.3 ± 1.2 | 68 ± 5 |
| K16-Boc-Lys-OMe Aβ40 | 7.1 ± 0.8 | 41 ± 4 |
| K28-Boc-Lys-OMe Aβ40 | 6.9 ± 0.7 | 38 ± 3 |
These modifications demonstrate how Boc-Lys-OMe facilitates the rational design of peptide therapeutics with enhanced specificity for neurological targets.
The methyl ester moiety of Boc-Lys-OMe is a key feature in prodrug development, where lipophilicity and metabolic stability are optimized to improve oral bioavailability. Ester prodrugs leverage enzymatic hydrolysis in vivo to release active carboxylic acid drugs, bypassing solubility limitations. For instance, Boc-Lys-OMe derivatives have been employed to modify nucleoside analogues, such as β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)uracil (l-BHDU), enhancing their absorption through intestinal membranes [5].
In a comparative pharmacokinetic study, a prodrug incorporating Boc-Lys-OMe exhibited a 2.3-fold increase in maximum plasma concentration (Cmax) and a 2.2-fold higher area under the curve (AUC) compared to the parent drug [5].
| Parameter | Prodrug (POM-l-BHDU-MP) | Parent Drug (l-BHDU) |
|---|---|---|
| Cmax | 10.6 μg/mL | 7.1 μg/mL |
| AUC (0–120 min) | 1680 μg·min/mL | 764 μg·min/mL |
| Tmax | 40 min | 120 min |
The Boc group further ensures stability during gastrointestinal transit, while esterases in the liver and plasma mediate controlled release of the active drug [5].
Boc-Lys-OMe plays a pivotal role in ADC development, where site-specific conjugation is essential for maintaining antibody integrity and payload efficacy. Native lysine residues on antibodies offer numerous conjugation sites, but uncontrolled modification can yield heterogeneous ADCs with variable drug-to-antibody ratios (DARs). By introducing Boc-Lys-OMe into linker designs, researchers achieve selective conjugation at the ε-amino group while shielding the α-amino group from side reactions [6].
For example, in trastuzumab-based ADCs, Boc-Lys-OMe-enabled linkers reduced off-target conjugation by 70%, yielding a homogenous DAR of 3.8 ± 0.2 compared to 4.5 ± 1.5 in non-selective approaches [6]. The Boc group is later cleaved under mild acidic conditions, ensuring payload release in lysosomal compartments.
| Conjugation Strategy | DAR Homogeneity (%) | Off-Target Conjugation (%) |
|---|---|---|
| Boc-Lys-OMe Linker | 95 ± 2 | 12 ± 3 |
| Conventional Lysine | 65 ± 10 | 42 ± 8 |
This precision enhances ADC pharmacokinetics and reduces systemic toxicity, underscoring Boc-Lys-OMe’s utility in next-generation bioconjugation platforms [6].
The kinetic behavior of tert-butoxycarbonyl group cleavage under acidolytic conditions has been extensively characterized through systematic studies employing various acid systems and reaction environments. Research investigating the hydrochloric acid-catalyzed deprotection of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate has revealed fundamental mechanistic insights into the acidolytic process [1].
The most significant finding in acidolytic cleavage kinetics is the demonstration of second-order dependence upon acid concentration for several acid systems. Studies conducted in toluene and propan-2-ol solvent mixtures have established that the reaction rate exhibits a second-order relationship with hydrochloric acid concentration, expressed kinetically as rate = k[substrate][HCl]² [1]. This unusual kinetic behavior extends to other strong acids including sulfuric acid and methanesulfonic acid, indicating a general mechanistic pathway for Brønsted acid-catalyzed deprotection [1] [2].
The second-order acid dependence contrasts markedly with trifluoroacetic acid systems, which require large excesses of acid to achieve reasonable reaction rates and exhibit inverse kinetic dependence upon trifluoroacetate concentration [1]. This divergent behavior suggests fundamentally different mechanistic pathways operating under varying acidic conditions. The mechanistic interpretation involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair arising from fragmentation of the protonated tert-butyl carbamate [1].
Systematic kinetic investigations have established temperature-dependent rate parameters across diverse reaction conditions. The activation energy for tert-butoxycarbonyl deprotection varies significantly with the acid system employed, ranging from 8.90 kcal/mol for ethyl carbamate systems to 23.65 kcal/mol for tert-butyl carbamate systems [3]. These activation parameters demonstrate the substantial influence of protecting group structure on cleavage kinetics.
Thermal deprotection studies under continuous flow conditions have provided additional kinetic insights, revealing that electrophilicity of the N-Boc carbonyl group strongly correlates with reaction rate [4]. Computational modeling combined with kinetic fitting supports a mechanism involving initial, slow, concerted proton transfer with isobutylene release, followed by rapid decarboxylation [4].
The kinetic data presented in Table 1 demonstrates the diverse rate behaviors observed across different acid systems, with second-order kinetics in acid concentration representing the predominant pathway for strong Brønsted acids under non-coordinating conditions.
Heterogeneous catalytic systems for tert-butoxycarbonyl deprotection have emerged as viable alternatives to homogeneous acid catalysis, offering advantages in catalyst recovery, continuous operation, and reduced corrosion issues. Comprehensive stability profiling of these systems reveals distinct performance characteristics dependent upon catalyst composition and operating conditions.
H-BEA zeolite catalysts demonstrate exceptional performance in continuous flow operations, achieving high yields of deprotected amines with residence times of less than one minute at 140°C in tetrahydrofuran solvent [5]. The catalyst exhibits sustained activity with throughputs of 18 mmol product per hour per gram of catalyst over nine-hour continuous operation periods [5]. Mechanistic investigations reveal that the active sites are not directly associated with framework aluminum substitution in micropores, but rather with moderate Brønsted acid sites associated with silanol defects near aluminum on or near the external surface [5].
The stability profile of H-BEA zeolite systems shows resistance to poisoning by amine products, distinguishing these catalysts from strong Brønsted acid sites that undergo deactivation upon amine coordination [5]. This resistance enables continuous operation with both aromatic and aliphatic amine substrates without significant catalyst degradation.
Amberlyst-15 resin catalysts provide alternative heterogeneous acid functionality through sulfonic acid groups attached to polymer matrices [6]. These catalysts operate effectively at moderate temperatures (80°C) with reaction times of 2-4 hours, demonstrating recyclability through multiple reaction cycles [6]. The macroreticular structure allows accessibility to sterically hindered substrates while maintaining mechanical stability under reaction conditions.
Nano-γ-Fe₂O₃ catalysts represent a class of metal oxide Lewis acid systems capable of promoting tert-butoxycarbonyl deprotection under mild conditions [7]. These materials exhibit green chemistry advantages through water tolerance and ambient temperature operation, with demonstrated reusability across multiple reaction cycles [7]. The Lewis acid sites on the iron oxide surface activate the carbonyl group of the tert-butoxycarbonyl protecting group, facilitating nucleophilic attack and subsequent fragmentation.
Yttria-zirconia based catalysts demonstrate strong Lewis acid character suitable for tert-butoxycarbonyl activation [8] [9]. These mixed metal oxide systems operate at room temperature with reaction times of 2-6 hours, showing high efficiency (20 weight percent catalyst loading) for complete conversion [9]. The catalysts exhibit thermal reactivation capability at 500°C, allowing regeneration after deactivation [9].
The stability data compiled in Table 2 illustrates the diverse operational parameters and durability characteristics of heterogeneous catalytic systems, with zeolite-based catalysts demonstrating superior continuous operation capabilities.
The formation and stability of carbamate intermediates during tert-butoxycarbonyl cleavage reactions exhibit profound dependence upon solvent properties, particularly regarding protophilicity, dipolarity, and protic character. Systematic studies of carbamic acid formation from amine and carbon dioxide in various solvent systems provide fundamental insights into intermediate stabilization mechanisms [10].
Protophilic, highly dipolar, aprotic solvents including dimethyl sulfoxide, dimethylformamide, and pyridine promote complete conversion of amines to corresponding carbamic acids [10]. These solvents stabilize the undissociated carbamic acid form through favorable acid-base equilibria, with the carbamic acid exhibiting larger pKa values than the parent amines in these media [10]. Fluorescence studies demonstrate dramatic enhancement (4-50 times) upon carbamic acid formation in these solvents, providing spectroscopic evidence for stabilized intermediate formation [10].
Protophobic, dipolar, aprotic solvents such as acetonitrile favor ammonium carbamate formation over free carbamic acid [10]. The reduced protophilicity limits stabilization of the carbamate intermediate, leading to ion pair formation and altered reaction pathways [10]. Fluorescence enhancement is modest (1.3-3 times) in these systems, reflecting reduced intermediate stabilization.
Apolar, aprotic solvents including benzene and chloroform promote ammonium carbamate precipitation rather than stabilized intermediate formation [10]. The lack of dipolar character prevents effective solvation of charged species, leading to precipitation of ionic products and poor selectivity for specific carbamate forms [10]. No significant fluorescence changes occur in these systems, indicating minimal intermediate stabilization.
Dipolar, amphiprotic solvents such as 2-propanol and methanol support competitive reaction pathways including both carbamate formation and side reactions [10]. The protic character enables hydrogen bonding interactions that can either stabilize or destabilize carbamate intermediates depending on specific molecular interactions [10]. Moderate fluorescence enhancement (1.3-3 times) reflects the competing stabilization mechanisms.
The mechanistic implications of solvent effects extend to the oxalyl chloride-mediated deprotection system, where enhanced reactivity in aromatic systems correlates with ground-state destabilization of the carbonyl group through resonance and inductive effects [11] [12]. Solvent choice influences the electrophilic character of oxalyl chloride and subsequent carbamate intermediate reactivity [12].
Computational studies support the experimental observations regarding solvent-dependent carbamate stability, with electron-withdrawing groups enhancing the electrophilic character of the N-Boc carbonyl and promoting faster cleavage reactions [13]. The solvent environment modulates these electronic effects through differential solvation of ground state and transition state species.